4-Hydroxylonchocarpin

Description

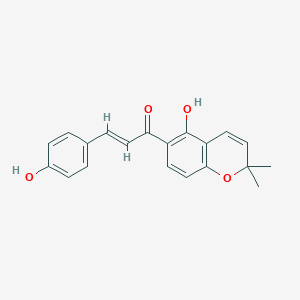

structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-20(2)12-11-16-18(24-20)10-8-15(19(16)23)17(22)9-5-13-3-6-14(21)7-4-13/h3-12,21,23H,1-2H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHPDUUSMBMDGN-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56083-03-5 | |

| Record name | 4-Hydroxylonchocarpin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056083035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HYDROXYLONCHOCARPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6S8A779IY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling 4-Hydroxylonchocarpin: A Technical Guide to its Discovery, History, and Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Hydroxylonchocarpin, a prenylated chalcone, has emerged as a significant natural product with a diverse range of biological activities. This technical guide provides a comprehensive overview of its discovery, history, chemical properties, and multifaceted pharmacological effects. With a focus on quantitative data, detailed experimental methodologies, and the elucidation of its mechanisms of action, this document serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and History

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following data is compiled from public databases and is crucial for its identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈O₄ | [1] |

| Molecular Weight | 322.36 g/mol | [1] |

| IUPAC Name | (E)-1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | [1] |

| CAS Number | 56083-03-5 | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹³C NMR | Spectral data available in public databases. | [1] |

| Mass Spectrometry | Precursor m/z: 321.1132 [M-H]⁻. Key fragment ions observed at m/z 119.0490, 201.0552, 157.0649. | [1] |

Experimental Protocols

Extraction and Isolation from Natural Sources (General Procedure)

While a specific, detailed protocol for the first isolation of this compound is not available, a general method for the extraction of similar chalcones from plant material is as follows:

-

Plant Material Collection and Preparation: The relevant plant parts (e.g., roots, stems, or leaves) are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane to remove lipids, followed by a more polar solvent such as ethyl acetate or methanol to extract the flavonoids. Maceration or Soxhlet extraction are common techniques.

-

Fractionation: The crude extract is then fractionated using techniques like column chromatography over silica gel. A gradient elution system with a mixture of solvents (e.g., hexane and ethyl acetate) is employed to separate the components based on their polarity.

-

Purification: The fractions containing the compound of interest are further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.

Chemical Synthesis (Hemisynthesis)

The hemisynthesis of this compound has been described, indicating that it can be prepared from related natural precursors or commercially available starting materials.[2] A general synthetic approach for chalcones involves the Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde derivative in the presence of a base. For this compound, this would involve the condensation of 6-acetyl-5-hydroxy-2,2-dimethylchromene with 4-hydroxybenzaldehyde.

Biological Activities and Quantitative Data

This compound exhibits a remarkable spectrum of biological activities. The following tables summarize the available quantitative data for its key pharmacological effects.

Table 3: Anticancer Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Data not available in the provided search results |

Note: While anticancer activity is reported, specific IC₅₀ values against various cancer cell lines were not found in the provided search results. This represents a gap in the currently available public information.

Table 4: Antimicrobial Activity of this compound (MIC Values)

| Organism | Type | MIC (µg/mL) | Reference |

| Data not available in the provided search results |

Note: The review by Kuete et al. mentions antibacterial and antifungal activities, but specific MIC values against a range of pathogens were not available in the search results.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways.

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways

This compound has been shown to possess significant anti-inflammatory properties. Its mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. It has been reported to increase the phosphorylation of p38 MAPK, JNK, and ERK.[3] By inhibiting the degradation of IκBα, it prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Caption: Anti-inflammatory mechanism of this compound.

Anticancer Activity: Induction of Apoptosis

The anticancer properties of this compound are attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway. While the specific molecular targets within the apoptotic cascade are still under investigation, it is hypothesized that this compound can modulate the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Caption: Proposed apoptotic pathway induced by this compound.

Antibacterial and Antifungal Mechanisms

The precise mechanisms underlying the antibacterial and antifungal activities of this compound are not yet fully elucidated. Potential mechanisms could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis. Further research is required to identify the specific molecular targets in pathogenic microorganisms.

Conclusion and Future Directions

This compound is a promising natural product with a well-documented profile of diverse biological activities. Its anti-inflammatory and potential anticancer properties, mediated through the modulation of key signaling pathways, make it a compelling candidate for further investigation and drug development. However, significant research gaps remain. Future studies should focus on:

-

Identifying the original publication detailing the first isolation and characterization of this compound to complete its historical record.

-

Developing and publishing detailed synthetic protocols to ensure a consistent and scalable supply for research purposes.

-

Conducting comprehensive in vitro and in vivo studies to generate robust quantitative data (IC₅₀ and MIC values) for its various biological activities.

-

Elucidating the detailed molecular mechanisms underlying its anticancer, antibacterial, and antifungal effects to identify specific cellular targets.

Addressing these areas will be crucial for unlocking the full therapeutic potential of this compound and paving the way for its potential clinical applications.

References

Biosynthesis of 4-Hydroxylonchocarpin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxylonchocarpin is a prenylated chalcone, a class of flavonoids exhibiting a wide range of pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production for medicinal applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant experimental protocols for pathway elucidation. The pathway is rooted in the general phenylpropanoid and flavonoid biosynthesis pathways, with specific modifications including prenylation and subsequent oxidative cyclization to form the characteristic dimethylchromene ring. This document synthesizes current knowledge and provides a framework for future research in this area.

Introduction

Flavonoids are a diverse group of plant secondary metabolites with a common C6-C3-C6 backbone. They play vital roles in plant physiology and have significant applications in human health. Chalcones represent the initial open-chain flavonoids from which other classes are derived. This compound, a notable example, possesses a unique prenyl group that is cyclized to form a dimethylchromene ring, a structural feature that contributes to its bioactivity. While the general flavonoid biosynthetic pathway is well-established, the specific enzymatic machinery responsible for the "decorating" steps that lead to the vast diversity of flavonoid structures, including that of this compound, is an active area of research. This guide delineates the proposed biosynthetic route to this compound, drawing parallels with the biosynthesis of structurally related compounds like isobavachalcone.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the following stages, beginning with the general phenylpropanoid pathway.

Phenylpropanoid Pathway: Synthesis of p-Coumaroyl-CoA

The pathway commences with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Chalcone Formation: The Entry into Flavonoid Biosynthesis

p-Coumaroyl-CoA serves as the starter molecule for flavonoid biosynthesis.

-

Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) to form naringenin chalcone (2',4',6',4-tetrahydroxychalcone).

-

Chalcone Isomerase (CHI): While CHI typically isomerizes naringenin chalcone to the flavanone naringenin, the formation of this compound proceeds from a chalcone precursor. It is hypothesized that a specific chalcone, likely isoliquiritigenin (2',4',4-trihydroxychalcone), serves as the direct precursor for subsequent modifications. The formation of isoliquiritigenin can occur through the action of Chalcone Reductase (CHR) in conjunction with CHS.

Prenylation of the Chalcone Backbone

A crucial step in the biosynthesis of this compound is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the chalcone backbone. DMAPP is synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

-

Flavonoid Prenyltransferase (PT): A specific prenyltransferase is proposed to catalyze the C-prenylation of the chalcone precursor, likely at the C-3' position of the A-ring. Based on the biosynthesis of the structurally similar isobavachalcone, isoliquiritigenin is the probable substrate for this prenylation, yielding 3'-(3-methyl-2-butenyl)-isoliquiritigenin.

Oxidative Cyclization to Form the Dimethylchromene Ring

The final and most speculative step is the formation of the dimethylchromene ring. This is likely an oxidative cyclization of the prenyl group.

-

Cytochrome P450 Monooxygenase (CYP450): Drawing parallels from the biosynthesis of other complex flavonoids like glyceollins, a specific cytochrome P450 monooxygenase is hypothesized to catalyze the oxidative cyclization of the prenylated chalcone intermediate.[1][2][3] This enzyme would facilitate the formation of the heterocyclic ring, leading to the final structure of this compound.

The proposed overall biosynthetic pathway is illustrated in the following diagram.

Caption: Proposed biosynthesis pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the enzyme kinetics and metabolite concentrations for the biosynthesis of this compound. The following table provides a template for organizing such data as it becomes available through future research.

| Enzyme | Substrate(s) | Product | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/s/mg protein) | Optimal pH | Optimal Temperature (°C) |

| PAL | L-Phenylalanine | Cinnamic Acid | |||||

| C4H | Cinnamic Acid | p-Coumaric Acid | |||||

| 4CL | p-Coumaric Acid, CoA | p-Coumaroyl-CoA | |||||

| CHS/CHR | p-Coumaroyl-CoA, Malonyl-CoA | Isoliquiritigenin | |||||

| Prenyltransferase | Isoliquiritigenin, DMAPP | Prenylated Chalcone | |||||

| Cytochrome P450 | Prenylated Chalcone | This compound |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

A common approach to identify genes involved in a specific metabolic pathway is through transcriptomic analysis of plants known to produce the compound of interest.

Caption: Workflow for identifying candidate biosynthesis genes.

Methodology:

-

Plant Material: Select a plant species known to produce high levels of this compound.

-

RNA Extraction and Sequencing: Extract total RNA from relevant tissues (e.g., leaves, roots) and perform high-throughput RNA sequencing (RNA-Seq).

-

Transcriptome Assembly and Annotation: Assemble the transcriptome de novo or map reads to a reference genome if available. Annotate the transcripts to identify putative gene functions.

-

Differential Expression and Co-expression Analysis: Identify genes that are highly expressed in tissues producing this compound. Perform co-expression analysis to find uncharacterized genes whose expression patterns correlate with known flavonoid biosynthesis genes (e.g., CHS, CHI).

-

Homology-based Search: Use the protein sequences of known flavonoid prenyltransferases and cytochrome P450s involved in flavonoid modification from other species as queries to search the assembled transcriptome for homologous sequences.

Heterologous Expression and Enzyme Characterization

Candidate genes identified through transcriptomics must be functionally characterized to confirm their enzymatic activity.

Caption: Workflow for heterologous expression and enzyme characterization.

Methodology:

-

Cloning: Amplify the full-length coding sequence of the candidate gene from cDNA and clone it into a suitable expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

-

Heterologous Expression: Transform the expression construct into a suitable host organism (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assay:

-

Prenyltransferase Assay: Incubate the purified enzyme with the hypothesized chalcone precursor (e.g., isoliquiritigenin) and DMAPP in a suitable buffer.

-

Cytochrome P450 Assay: For CYP450s, the assay is more complex, often requiring reconstitution with a P450 reductase and a lipid environment (e.g., microsomes). The purified CYP450 is incubated with the prenylated chalcone intermediate and NADPH.

-

-

Product Identification: Terminate the enzymatic reactions and extract the products. Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and confirm their identity using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing with an authentic standard of this compound.

Conclusion

The biosynthesis of this compound is a specialized branch of the flavonoid pathway, involving key modifications of a chalcone precursor. While the initial steps are well-understood, the specific enzymes responsible for the prenylation and subsequent oxidative cyclization to form the dimethylchromene ring are yet to be definitively identified. The proposed pathway and experimental protocols outlined in this guide provide a solid foundation for researchers to elucidate the complete biosynthetic route of this pharmacologically important molecule. Future work in this area will not only advance our fundamental understanding of plant metabolic diversity but also pave the way for the biotechnological production of this compound and other valuable natural products.

References

- 1. Elucidation and de novo reconstitution of glyceollin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glyceollin biosynthesis in a plant chassis engineered for isoflavone production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glyceollins from soybean: Their pharmacological effects and biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxylonchocarpin: A Technical Overview of a Promising Bioactive Chalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxylonchocarpin, also known as Isobavachromene, is a naturally occurring chalcone, a type of flavonoid, that has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, biological effects, and the molecular mechanisms that underpin its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is characterized by the following identifiers and properties:

| Property | Value | Source |

| CAS Number | 56083-03-5 | --INVALID-LINK-- |

| Molecular Formula | C20H18O4 | --INVALID-LINK-- |

| Molecular Weight | 322.36 g/mol | --INVALID-LINK-- |

| Synonyms | Isobavachromene, (E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | --INVALID-LINK-- |

| Solubility | Soluble in DMSO (35 mg/mL at 25°C) | --INVALID-LINK-- |

| Storage | 4°C, protect from light | --INVALID-LINK-- |

Biological Activities and Therapeutic Potential

This compound has demonstrated a broad spectrum of biological activities, positioning it as a promising candidate for further investigation in various therapeutic areas.

Anticancer Activity

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, its general anticancer properties are recognized.[1] Related chalcones have shown potent cytotoxic effects. For instance, the structurally similar 4'-hydroxychalcone has been investigated for its anticancer activities.[2] Further research is warranted to determine the specific cytotoxic concentrations of this compound against various cancer cell types.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Its mechanism of action is closely linked to the inhibition of key inflammatory pathways. Studies on related compounds, such as 4'-hydroxychalcone, have shown dose-dependent inhibition of TNFα-induced NF-κB pathway activation.[2] This inhibition is achieved through the suppression of proteasome activity, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the p50/p65 NF-κB subunits.[2]

Other Pharmacological Activities

In addition to its anticancer and anti-inflammatory effects, this compound has been reported to possess a variety of other pharmacological activities, including:

-

Antibacterial

-

Antifungal

-

Antioxidant

-

Antireverse transcriptase

-

Antitubercular

-

Antimalarial

These diverse activities highlight the potential of this compound as a versatile lead compound in drug discovery.[1][3]

Signaling Pathways

The biological effects of this compound are mediated through its interaction with key cellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

This compound has been shown to increase the phosphorylation of p38 MAPK, JNK, and ERK, which are key components of the MAPK signaling cascade.[3] This pathway is crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the NF-κB signaling pathway. By preventing the degradation of IκBα, it blocks the nuclear translocation of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.

Experimental Protocols

While specific, detailed protocols for experiments conducted with this compound are often proprietary to the conducting laboratories, this section outlines general methodologies for key assays used to evaluate its biological activity.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically a serial dilution) and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot for MAPK Phosphorylation

This technique is used to determine the effect of this compound on the phosphorylation status of MAPK pathway proteins.

Materials:

-

Cells treated with this compound

-

Lysis buffer containing protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies specific for phosphorylated and total forms of p38, JNK, and ERK

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the phosphorylated forms of the target proteins.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the respective proteins.

Conclusion

This compound is a promising natural compound with a wide range of biological activities, most notably its anticancer and anti-inflammatory effects. Its ability to modulate key signaling pathways such as MAPK and NF-κB underscores its therapeutic potential. Further in-depth studies, including comprehensive screening against various cancer cell lines to establish specific IC50 values and detailed mechanistic investigations, are crucial to fully elucidate its pharmacological profile and advance its development as a potential therapeutic agent. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this fascinating molecule.

References

4-Hydroxylonchocarpin solubility in different solvents

An In-depth Technical Guide to the Solubility of 4-Hydroxylonchocarpin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring chalcone, has garnered significant interest within the scientific community due to its diverse pharmacological activities. A thorough understanding of its physicochemical properties, particularly its solubility in various solvents, is paramount for advancing research and development efforts, including formulation design, in vitro assay development, and preclinical studies. This technical guide provides a summary of the currently available solubility data for this compound, details common experimental protocols for solubility determination, and discusses the theoretical principles governing its solubility.

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the known solubility information.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Citation |

| Dimethyl Sulfoxide (DMSO) | 25 | 35 | [1] |

The limited data underscores the need for further experimental investigation to characterize the solubility of this compound in a broader range of pharmaceutically and experimentally relevant solvents.

Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. This compound possesses both polar (hydroxyl groups) and non-polar (aromatic rings and dimethylchromene ring) moieties, suggesting it will exhibit varying degrees of solubility in different solvents depending on their polarity.

A general workflow for assessing and predicting the solubility of a compound like this compound is outlined below.

Caption: A logical workflow for predicting and experimentally determining the solubility of a chemical compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable experimental results and successful formulation development. The following are detailed methodologies for common solubility experiments.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial).

-

Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any loss of solvent or precipitation of the solute during this step.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

The workflow for this experimental protocol is visualized below.

Caption: A step-by-step workflow for the shake-flask method of solubility determination.

Kinetic Solubility Determination (High-Throughput Screening)

For rapid assessment, particularly in early drug discovery, kinetic solubility methods are often employed. These methods measure the concentration at which a compound precipitates from a solution, which can be different from the thermodynamic equilibrium solubility.

Protocol:

-

Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in a highly solubilizing solvent like DMSO.

-

Serial Dilution: The stock solution is serially diluted in the aqueous buffer or solvent of interest in a microtiter plate.

-

Precipitation Induction: The plate is incubated for a shorter period (e.g., 1-2 hours) to allow for precipitation.

-

Turbidity Measurement: The amount of precipitate is indirectly measured by detecting the turbidity or light scattering of the solution using a nephelometer or a plate reader.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.

Signaling Pathways of Interest

This compound has been reported to modulate various signaling pathways, which is relevant for understanding its biological activity and designing in vitro assays. The diagram below illustrates a simplified representation of a signaling pathway that could be investigated in relation to this compound's effects.

Caption: A generalized diagram of a signaling cascade potentially modulated by this compound.

Conclusion

The solubility of this compound is a critical parameter for its continued investigation and development. While current data is limited to its solubility in DMSO, the application of standardized experimental protocols, such as the shake-flask method, is essential to expand this knowledge base. A comprehensive understanding of its solubility in a variety of solvents will facilitate the design of robust experimental systems and the development of effective delivery formulations, ultimately accelerating the translation of its promising pharmacological activities into therapeutic applications.

References

Preliminary Biological Screening of 4-Hydroxylonchocarpin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxylonchocarpin, a naturally occurring chalcone, has garnered significant interest within the scientific community for its diverse pharmacological activities. Preliminary studies have revealed its potential as an anticancer, anti-inflammatory, antioxidant, and antimicrobial agent. This technical guide provides a consolidated overview of the existing preclinical data on this compound, with a focus on its mechanisms of action, particularly its influence on key cellular signaling pathways. While comprehensive quantitative data and detailed standardized protocols from primary literature specifically for this compound are not extensively available, this document synthesizes the current understanding to guide future research and drug development efforts.

Introduction

This compound, also known as Isobavachromene, is a prenylated chalcone isolated from various plant species, including Psoralea corylifolia. Chalcones are a class of flavonoids recognized for their broad spectrum of biological activities. The unique chemical structure of this compound contributes to its potential therapeutic effects, making it a promising candidate for further investigation in drug discovery programs. This whitepaper aims to provide a detailed technical guide to the preliminary biological screening of this compound, summarizing the available data and outlining key experimental considerations.

Anticancer Activity

While specific IC50 values for this compound against a wide range of cancer cell lines are not consistently reported in publicly available literature, the compound is noted for its potential anticancer properties[1]. The proposed mechanisms often involve the modulation of signaling pathways that control cell proliferation, apoptosis, and survival.

Data Presentation: Anticancer Activity

A comprehensive table of IC50 values for this compound is currently unavailable due to a lack of specific data in published research. Further primary screening is required to establish a quantitative profile of its anticancer activity.

Experimental Protocols: Anticancer Screening (General Methodology)

A standard approach to assess the in vitro anticancer activity of a compound like this compound involves the following steps:

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A) are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are seeded in 96-well plates and, after adherence, treated with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Viability Assay: Cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

This compound, also referred to as Isobavachin in some studies, has demonstrated notable anti-inflammatory effects. Its mechanism of action is primarily attributed to the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways[2].

Data Presentation: Anti-inflammatory Activity

Experimental Protocols: Carrageenan-Induced Paw Edema in Rodents (General Methodology)

This is a widely used in vivo model to screen for acute anti-inflammatory activity:

-

Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.

-

Compound Administration: Animals are divided into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of this compound, typically administered orally or intraperitoneally.

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of 1% carrageenan solution is given into the right hind paw of each animal.

-

Measurement of Paw Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway Modulation

This compound has been shown to modulate key inflammatory signaling pathways. It has been reported to increase the phosphorylation of p38 MAPK, JNK, and ERK, which are components of the MAPK pathway. Furthermore, it inhibits the NF-κB signaling pathway, a central regulator of inflammation.

Workflow for Investigating Signaling Pathway Modulation

References

4-Hydroxylonchocarpin: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxylonchocarpin, a chalcone belonging to the flavonoid class, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, with a focus on its molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Data Presentation

Table 1: Summary of Reported Pharmacological Activities of this compound

| Pharmacological Activity | Reported Effect | Reference |

| Anti-inflammatory | Inhibition of pro-inflammatory pathways | [No specific IC50 values found in the reviewed literature] |

| Anticancer | Cytotoxic effects against various cancer cell lines | [No specific IC50 values found in the reviewed literature for the pure compound] |

| Antioxidant | Radical scavenging and reduction of oxidative stress | [Qualitative descriptions available] |

| Neuroprotective | Attenuation of neuronal damage | [Mechanistic insights are emerging] |

Table 2: Effects of this compound on Key Signaling Molecules

| Target Molecule/Pathway | Observed Effect | Reference |

| p38 MAPK | Increased phosphorylation | [1] |

| JNK | Increased phosphorylation | [1] |

| ERK | Increased phosphorylation | [1] |

| NF-κB | Implied inhibition based on anti-inflammatory activity of related chalcones | [2] |

| Toll-like Receptor 4 (TLR4) | Implied interaction based on anti-inflammatory activity of related chalcones | [No direct binding data found] |

Signaling Pathways and Mechanisms of Action

This compound is reported to exert its biological effects through the modulation of critical intracellular signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

This compound has been shown to increase the phosphorylation of p38 MAPK, JNK, and ERK[1]. These kinases are central to a signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The activation of these pathways can have context-dependent outcomes, and further research is required to elucidate the precise downstream effects of this compound-induced MAPK phosphorylation in different cell types.

NF-κB Signaling Pathway

Chalcones are known to possess anti-inflammatory properties often attributed to the inhibition of the NF-κB pathway[2]. While direct evidence for this compound is still emerging, it is hypothesized to interfere with this pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may inhibit this process at various stages.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound. It is recommended to optimize these protocols based on the specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for MAPK Phosphorylation

This technique is used to detect and quantify the levels of phosphorylated MAPK proteins.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38, phospho-JNK, phospho-ERK, and their total protein counterparts overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for 24 hours.

-

Treatment: Treat the cells with this compound for a specified pre-incubation time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

-

Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold change in NF-κB activity relative to the stimulated control.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and cancer. Its ability to modulate the MAPK and potentially the NF-κB signaling pathways highlights its therapeutic potential. However, a significant gap exists in the literature regarding specific quantitative data on its biological activities. Further in-depth studies, including dose-response analyses and detailed mechanistic investigations, are crucial to fully elucidate its therapeutic targets and to advance its potential clinical applications. This guide provides a foundational understanding to direct future research efforts in this promising area.

References

4-Hydroxylonchocarpin: A Chalcone at the Forefront of Plant Defense

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxylonchocarpin, a prenylated chalcone belonging to the flavonoid family, is emerging as a significant player in the complex arsenal of plant defense mechanisms. Found primarily in plants of the Leguminosae and Moraceae families, this secondary metabolite exhibits a broad spectrum of antimicrobial and insecticidal properties, positioning it as a compound of interest for the development of novel crop protection agents and pharmaceuticals. This technical guide provides a comprehensive overview of this compound, with a focus on its role in plant defense, its biosynthesis, mechanism of action, and the experimental methodologies used to elucidate its function. Due to the limited specific research on this compound's role as an inducible defense compound, this guide will also draw upon data from the closely related and well-studied prenylated chalcone, isobavachalcone, to illustrate key concepts and provide quantitative data.

Role in Plant Defense

While direct evidence for this compound being a classical phytoalexin—a compound synthesized de novo in response to pathogen attack—is still emerging, its potent antimicrobial activities strongly suggest a defensive role. Phytoalexins are crucial components of the plant's induced resistance response, accumulating at infection sites to levels that inhibit the growth of invading pathogens.[1] The presence of this compound in leguminous plants, a family known to produce a wide array of isoflavonoid and prenylated flavonoid phytoalexins, supports this hypothesis.[2] Fungal elicitors have been shown to induce the accumulation of isoflavonoids in legumes, suggesting that a similar induction mechanism may regulate this compound synthesis.[2]

Biosynthesis of this compound

The biosynthesis of this compound follows the general flavonoid pathway, which originates from the phenylpropanoid pathway. The key steps are:

-

Chalcone Synthesis: The pathway is initiated by the enzyme chalcone synthase (CHS) , which catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.

-

Isomerization: Chalcone isomerase (CHI) then catalyzes the stereospecific isomerization of the chalcone into a flavanone.

-

Prenylation: The addition of a prenyl group (a C5 isoprene unit) to the chalcone backbone is a critical step in the formation of this compound. This reaction is catalyzed by prenyltransferase enzymes, which utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. The position of prenylation on the flavonoid ring is determined by the specific prenyltransferase involved.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

PC [label="p-Coumaroyl-CoA", fillcolor="#FBBC05"]; MC [label="3x Malonyl-CoA", fillcolor="#FBBC05"]; CHS [label="Chalcone Synthase (CHS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NC [label="Naringenin Chalcone", fillcolor="#34A853", fontcolor="#FFFFFF"]; CHI [label="Chalcone Isomerase (CHI)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NF [label="(2S)-Naringenin", fillcolor="#34A853", fontcolor="#FFFFFF"]; DMAPP [label="DMAPP", fillcolor="#FBBC05"]; PT [label="Prenyltransferase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HL [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

{PC, MC} -> CHS; CHS -> NC; NC -> CHI; CHI -> NF; {NC, DMAPP} -> PT; PT -> HL; } caption: "Simplified biosynthesis pathway of this compound."

Mechanism of Action

The antimicrobial efficacy of this compound and related chalcones lies in their ability to disrupt fundamental cellular processes in pathogens. The primary mechanisms of action include:

-

Cell Membrane and Wall Disruption: Like many flavonoids, this compound can intercalate into the lipid bilayer of fungal and bacterial cell membranes, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[3][4][5] It can also interfere with the synthesis of essential cell wall components like β-1,3-glucan and ergosterol.[3]

-

Enzyme Inhibition: Isobavachalcone, a structural isomer of this compound, has been shown to inhibit the activity of key fungal enzymes. For instance, it targets chitinase in Magnaporthe grisea, the causative agent of rice blast, leading to cell wall damage.[6] It also inhibits enolase, a crucial enzyme in the glycolytic pathway of Candida albicans.[7]

-

Induction of Oxidative Stress and Apoptosis: this compound can induce the production of reactive oxygen species (ROS) within fungal cells, leading to oxidative stress and triggering programmed cell death (apoptosis) and autophagy.[3][4]

dot graph G { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

HL [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CM [label="Fungal Cell Membrane", fillcolor="#FBBC05"]; CW [label="Fungal Cell Wall", fillcolor="#FBBC05"]; Enz [label="Essential Enzymes\n(e.g., Chitinase, Enolase)", fillcolor="#FBBC05"]; Mito [label="Mitochondria", fillcolor="#FBBC05"];

Disrupt [label="Disruption of Integrity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibit [label="Inhibition of Activity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="ROS Production", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis/Autophagy", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Death [label="Fungal Cell Death", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"];

HL -> Disrupt; HL -> Inhibit; HL -> ROS; Disrupt -> CM; Disrupt -> CW; Inhibit -> Enz; ROS -> Mito; Mito -> Apoptosis; {CM, CW, Enz, Apoptosis} -> Death; } caption: "Proposed mechanisms of antifungal action of this compound."

Quantitative Data

While specific quantitative data for this compound against plant pathogens is limited, studies on the closely related isobavachalcone provide valuable insights into its potential efficacy.

Table 1: Antifungal Activity of Isobavachalcone

| Fungal Species | Assay Type | Endpoint | Value | Reference |

| Candida albicans SC5314 | Broth Microdilution | MIC | 8 µg/mL | [3] |

| Candida albicans SC5314 | Broth Microdilution | MFC90 | 16 µg/mL | [3] |

| Cryptococcus neoformans | Broth Microdilution | MIC | 0.5-1 µg/mL | [8] |

| Magnaporthe grisea | Not specified | Effective Concentration | 10 mg/L | [6] |

| Candida albicans (9 clinical isolates) | Broth Microdilution | MIC & MFC | 4-5 µg/mL | [4] |

MIC: Minimum Inhibitory Concentration; MFC90: Minimum Fungicidal Concentration for 90% of isolates.

Table 2: Insecticidal Activity of Selected Insecticides against Spodoptera littoralis (for comparative purposes)

| Insecticide | Larval Instar | LC50 (ppm) after 48h | Reference |

| Feroban | 2nd | 0.079 | |

| Chlorosan | 2nd | 0.444 | |

| Kingbo | 2nd | 1.523 | |

| Feroban | 4th | 0.556 | |

| Chlorosan | 4th | 0.530 | |

| Kingbo | 4th | 2.324 |

LC50: Lethal Concentration for 50% of the population. Data for this compound is not available in the searched literature; these values for other insecticides are provided for context on typical potency.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Plant Tissue

This protocol is adapted from standard methods for flavonoid analysis.[9][10][11]

1. Sample Preparation:

- Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

- Lyophilize the frozen tissue and grind to a fine powder.

2. Extraction:

- Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent such as 80% methanol or acetone. Use a ratio of 1:10 (w/v) of tissue to solvent.

- Sonication or vortexing can be used to improve extraction efficiency.

- Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

- Pool the supernatants and evaporate the solvent under reduced pressure.

3. Purification (Optional, for cleaner samples):

- The dried extract can be redissolved in a small volume of the initial mobile phase and subjected to solid-phase extraction (SPE) to remove interfering compounds.

4. HPLC-UV/MS Analysis:

- Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD) and coupled to a mass spectrometer (MS).

- Column: A C18 reverse-phase column is typically used for flavonoid separation.

- Mobile Phase: A gradient elution is commonly employed, using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

- Detection: Monitor the absorbance at the wavelength of maximum absorbance for this compound (typically in the range of 300-380 nm for chalcones). For MS detection, use electrospray ionization (ESI) in either positive or negative ion mode, monitoring for the specific m/z of this compound.

- Quantification: Create a calibration curve using a pure standard of this compound at known concentrations. The concentration in the plant extract is determined by comparing its peak area to the calibration curve.

Protocol 2: In Vitro Antifungal Bioassay (Broth Microdilution Method)

This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of a compound.[12]

1. Preparation of Fungal Inoculum:

- Culture the target plant pathogenic fungus on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

- Harvest fungal spores or mycelial fragments and suspend them in a sterile liquid medium (e.g., Potato Dextrose Broth - PDB).

- Adjust the concentration of the inoculum to a standardized value using a hemocytometer or by measuring optical density.

2. Preparation of Test Compound:

- Prepare a stock solution of pure this compound in a suitable solvent (e.g., DMSO).

- Perform serial dilutions of the stock solution in the liquid growth medium to obtain a range of test concentrations.

3. Assay Setup:

- In a 96-well microtiter plate, add a fixed volume of the fungal inoculum to each well.

- Add the different concentrations of this compound to the wells.

- Include positive (a known fungicide), negative (no compound), and solvent (DMSO only) controls.

4. Incubation and Observation:

- Incubate the microtiter plate at an optimal temperature for fungal growth for a specified period (e.g., 24-72 hours).

- Visually assess fungal growth in each well or measure the optical density using a microplate reader.

5. Determination of MIC:

- The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.

Protocol 3: Insecticidal Bioassay (Leaf Dip Method)

This protocol is a common method for evaluating the efficacy of insecticides against leaf-feeding insects.[13][14]

1. Preparation of Test Solutions:

- Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone) with a surfactant to ensure even coating.

- Create a series of dilutions to test a range of concentrations.

2. Treatment of Leaf Discs:

- Excise uniform discs from the leaves of the host plant for the target insect pest.

- Dip each leaf disc into a test solution for a standardized time (e.g., 10-30 seconds).

- Allow the leaf discs to air dry.

3. Insect Exposure:

- Place a treated leaf disc in a petri dish or a similar container with a moistened filter paper to maintain humidity.

- Introduce a known number of test insects (e.g., larvae of a specific instar) into each container.

- Include control groups with leaf discs dipped in solvent and surfactant only.

4. Incubation and Data Collection:

- Maintain the bioassay containers under controlled environmental conditions (temperature, humidity, photoperiod).

- Record insect mortality at regular intervals (e.g., 24, 48, 72 hours).

5. Data Analysis:

- Calculate the percentage mortality for each concentration.

- Use probit analysis to determine the LC50 (lethal concentration required to kill 50% of the test population).

Signaling Pathways in Plant Defense

The production of flavonoids, including this compound, in response to biotic stress is regulated by a complex network of signaling pathways. The key phytohormones involved are jasmonic acid (JA) and salicylic acid (SA) .

-

Jasmonic Acid (JA) Pathway: This pathway is primarily activated in response to necrotrophic pathogens and chewing insects. JA signaling leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which in turn allows for the activation of transcription factors (e.g., MYC2) that upregulate the expression of defense-related genes, including those in the flavonoid biosynthesis pathway.

-

Salicylic Acid (SA) Pathway: The SA pathway is typically induced by biotrophic pathogens. SA accumulation triggers the activation of NPR1 (Nonexpressor of Pathogenesis-Related Genes 1), a key transcriptional co-activator. NPR1 translocates to the nucleus and interacts with TGA transcription factors to induce the expression of pathogenesis-related (PR) genes and genes involved in secondary metabolite production.

Crosstalk between the JA and SA pathways allows plants to fine-tune their defense responses to different types of attackers.

Conclusion and Future Directions

This compound is a promising natural compound with significant potential in agriculture and medicine. Its role as a defense molecule in plants is supported by its potent antimicrobial properties and its biosynthetic origin. However, further research is needed to fully elucidate its function in plant-pathogen and plant-herbivore interactions. Key areas for future investigation include:

-

Inducibility: Confirming the induction of this compound synthesis in plants upon challenge with specific pathogens and elicitors to definitively classify it as a phytoalexin.

-

Quantitative Efficacy: Generating comprehensive quantitative data (MIC, EC50, LC50) for pure this compound against a broader range of agronomically important pests and pathogens.

-

Biosynthetic Pathway Regulation: Identifying the specific genes and transcription factors that regulate the biosynthesis of this compound in response to stress signals.

-

Field Trials: Evaluating the efficacy of this compound formulations in field settings to assess its potential as a commercial biopesticide.

A deeper understanding of this compound and its role in plant defense will pave the way for the development of sustainable and effective strategies for crop protection and the discovery of new therapeutic agents.

References

- 1. Phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Upregulation of isoflavonoids and soluble proteins in edible legumes by light and fungal elicitor treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isobavachalcone exhibits antifungal and antibiofilm effects against C. albicans by disrupting cell wall/membrane integrity and inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory effects and mode of antifungal action of isobavachalcone on Candida albicans growth and virulence factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deciphering antifungal and antibiofilm mechanisms of isobavachalcone against Cryptococcus neoformans through RNA-seq and functional analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of isobavachalcone as a potential drug for rice blast disease caused by the fungus Magnaporthe grisea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isobavachalcone Exhibits Potent Antifungal Efficacy by Inhibiting Enolase Activity and Glycolysis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isobavachalcone: A redox antifungal agent impairs the mitochondria protein of Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. rjas.org [rjas.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of 4-Hydroxylonchocarpin

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxylonchocarpin is a naturally occurring chalcone, a class of compounds belonging to the flavonoid family. It is predominantly found in plants of the Moraceae and Leguminosae families.[1] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[1] Given its therapeutic potential, robust and reliable analytical methods for the quantification of this compound in various matrices, such as plant extracts and biological fluids, are crucial for research and development.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, a key signaling pathway modulated by a structurally similar chalcone is illustrated to provide context for its biological activity.

Analytical Methods

Two primary analytical techniques are proposed for the accurate and sensitive quantification of this compound: HPLC-UV for routine analysis and LC-MS/MS for high-sensitivity and high-selectivity applications, particularly in complex biological matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in plant extracts and other matrices where the concentration is relatively high.

Experimental Protocol:

a) Sample Preparation (Plant Material):

-

Extraction: Weigh 1 gram of dried and powdered plant material. Extract with 20 mL of methanol by sonication for 30 minutes, followed by maceration for 24 hours at room temperature.

-

Filtration: Filter the extract through a 0.45 µm syringe filter.

-

Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

b) Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Determined by UV scan of a this compound standard (typically in the range of 280-370 nm for chalcones) |

| Injection Volume | 20 µL |

c) Method Validation Parameters (Illustrative):

The following table summarizes typical validation parameters for an HPLC-UV method for a chalcone, which should be established during method development.

| Parameter | Typical Specification |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in biological matrices like plasma or serum, where high sensitivity and specificity are required.

Experimental Protocol:

a) Sample Preparation (Biological Fluids):

-

Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled chalcone).

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4 °C.

-

Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

b) LC-MS/MS Conditions:

| Parameter | Condition |

| LC Column | C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |

| Mobile Phase | Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Ion Mode |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by infusion of a this compound standard. For a precursor ion [M+H]⁺, typical product ions would result from fragmentation of the chalcone backbone. |

c) Method Validation Parameters (Illustrative):

| Parameter | Typical Specification |

| Linearity (r²) | > 0.995 |

| Range | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | ~0.02 ng/mL |

| Limit of Quantification (LOQ) | ~0.05 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Signaling Pathway and Mechanism of Action

This compound, as a chalcone, is expected to exhibit anti-inflammatory properties. A structurally similar compound, 4'-hydroxychalcone, has been shown to inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway induced by Tumor Necrosis Factor-alpha (TNFα).[2] This inhibition is mediated through the inhibition of the proteasome, which prevents the degradation of IκBα and the subsequent translocation of the p50/p65 NF-κB subunits to the nucleus.[2] This mechanism is a plausible explanation for the anti-inflammatory effects of this compound.

Experimental Workflow for Investigating NF-κB Inhibition:

Caption: Experimental workflow for studying the inhibitory effect of this compound on the NF-κB signaling pathway.

Inhibition of the NF-κB Signaling Pathway by this compound (Proposed):

Caption: Proposed mechanism of this compound inhibiting the TNFα-induced NF-κB signaling pathway.

References

- 1. Development and Validation of a HPLC-UV Method for Extraction Optimization and Biological Evaluation of Hot-Water and Ethanolic Extracts of Dendropanax morbifera Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC-UV Analysis of 4-Hydroxylonchocarpin

An Application Note and Protocol for the Analysis of 4-Hydroxylonchocarpin using a High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Method is detailed below. This document provides a comprehensive guide for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as Isobavachromene, is a natural compound with a range of reported pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1] Accurate and reliable quantitative analysis of this compound in various samples is crucial for research, quality control, and formulation development. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used analytical technique for the separation, identification, and quantification of such compounds in complex mixtures.[2] This application note describes a proposed reversed-phase HPLC-UV method for the determination of this compound.

Principle

The method utilizes a C18 stationary phase to separate this compound from other components in the sample matrix. A mobile phase consisting of an organic solvent and an aqueous buffer is used to elute the analyte. Detection is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits significant absorption. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Protocol

1. Instrumentation and Materials

-

HPLC System: An Agilent 1200 series or equivalent system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.[3]

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation.[2]

-

Solvents: HPLC grade acetonitrile and methanol.

-

Reagents: Formic acid and high-purity water.

-

Standard: this compound reference standard.

-

Sample Preparation: Syringe filters (0.45 µm), vials, and appropriate glassware.

2. Chromatographic Conditions

The following are proposed starting conditions and may require optimization:

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 280 nm |

| Run Time | Approximately 15 minutes |

Table 1: Example Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 10.0 | 30 | 70 |

| 12.0 | 30 | 70 |

| 12.1 | 70 | 30 |

| 15.0 | 70 | 30 |

3. Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

-

Sample Preparation: The sample preparation method will depend on the matrix. A general procedure for a solid sample is as follows:

-

Accurately weigh a known amount of the homogenized sample.

-

Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile) with the aid of sonication or vortexing.

-

Centrifuge the extract to pellet any insoluble material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4][5]

-

Method Validation Parameters (Example Data)

The following table summarizes the expected performance characteristics of the method. These values are illustrative and must be determined experimentally during method validation.[6]

Table 2: Summary of Method Validation Parameters

| Parameter | Expected Result |

| Retention Time (RT) | Approximately 8.5 min |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Specificity | No interfering peaks at the RT of this compound |

Visualizations

References

- 1. abmole.com [abmole.com]

- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 3. longdom.org [longdom.org]

- 4. nacalai.com [nacalai.com]

- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anticancer Potential of 4-Hydroxylonchocarpin: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell-based assays for elucidating the anticancer effects of 4-Hydroxylonchocarpin, a natural compound with emerging therapeutic promise. This document offers detailed protocols for key experiments, structured data presentation, and visual representations of cellular pathways and experimental workflows to facilitate research and development in oncology.

Assessment of Cytotoxicity

A primary step in evaluating any potential anticancer compound is to determine its cytotoxic effects on cancer cells.[1][2][3] A widely used method is the MTT assay, which measures cell viability based on mitochondrial activity.[4][5]

Table 1: Cytotoxicity of this compound in Cancer Cell Lines (Hypothetical Data)

| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 (Breast) | 75.2 ± 5.1 | 48.9 ± 3.8 | 25.1 ± 2.3 |

| A549 (Lung) | 82.5 ± 6.3 | 55.3 ± 4.2 | 30.7 ± 2.9 |

| HepG2 (Liver) | 68.9 ± 4.7 | 42.1 ± 3.1 | 21.5 ± 1.9 |

| PC-3 (Prostate) | 95.1 ± 7.8 | 68.4 ± 5.5 | 42.6 ± 3.7 |

Protocol 1: MTT Cell Viability Assay

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

This compound stock solution

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[6]

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.

-

Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.[7]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Investigation of Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[8] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to detect and quantify apoptosis.[9][10]

Table 2: Apoptotic Effects of this compound on Cancer Cells at 48h (Hypothetical Data)

| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |

| MCF-7 | Control | 2.1 ± 0.3 | 1.5 ± 0.2 | 0.8 ± 0.1 |

| 4-H (50 µM) | 25.8 ± 2.1 | 15.3 ± 1.4 | 1.2 ± 0.2 | |

| A549 | Control | 1.9 ± 0.2 | 1.2 ± 0.1 | 0.5 ± 0.1 |

| 4-H (50 µM) | 22.4 ± 1.9 | 12.8 ± 1.1 | 0.9 ± 0.1 |

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-